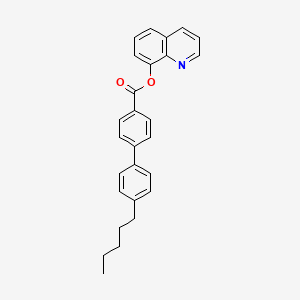

Quinolin-8-yl 4-(4-pentylphenyl)benzoate

Description

Significance of Quinoline (B57606) Moieties in Functional Molecular Design

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and has garnered considerable attention in materials science. mdpi.comnumberanalytics.comresearchgate.netacs.orgrsc.org Its rigid, planar structure and electron-deficient nature, owing to the nitrogen atom, impart valuable electronic and photophysical properties. numberanalytics.comresearchgate.net

Functionalized quinoline derivatives are integral to the development of a variety of advanced materials:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives, particularly 8-hydroxyquinoline (B1678124) complexes, are widely used as electron transport and emissive materials in OLEDs due to their excellent charge carrier mobility and luminescence. mdpi.comresearchgate.netnih.gov

Photovoltaics: The photoactive nature of quinoline compounds makes them suitable for applications in third-generation photovoltaics, including polymer solar cells and dye-sensitized solar cells. researchgate.net

Sensors: The ability of the 8-hydroxyquinoline moiety to form stable complexes with various metal ions has led to its use in fluorescent chemosensors. nih.gov

Conjugated Polymers: Quinoline serves as a building block for conjugated polymers with potential applications in optoelectronics. numberanalytics.com

The versatility of the quinoline ring allows for its chemical modification at various positions, enabling the fine-tuning of its electronic and photophysical properties to meet the specific demands of a given application. acs.orgrsc.org

Role of Benzoate (B1203000) Esters in Liquid Crystalline and Organic Electronic Systems

Benzoate esters are a cornerstone in the design of thermotropic liquid crystals, materials that exhibit intermediate phases of matter between a crystalline solid and an isotropic liquid. The inherent rigidity of the phenyl benzoate core, coupled with the potential for introducing flexible alkyl or alkoxy chains, allows for the precise engineering of mesophase behavior. derpharmachemica.comtandfonline.comresearchgate.netnih.gov

Key attributes of benzoate esters in these systems include:

Mesogen Formation: The linear, rod-like shape of many phenyl benzoate derivatives is conducive to the formation of nematic and smectic liquid crystal phases. derpharmachemica.comnih.gov

Anisotropy: These molecules exhibit significant anisotropy in their physical properties, such as dielectric constant and refractive index, which is essential for their application in display technologies.

Tunability: The mesomorphic properties, including the temperature range of the liquid crystal phase, can be systematically altered by modifying the length and nature of terminal substituents. mdpi.com

Organic Electronics: While their primary role is in liquid crystals, the conjugated nature of the aromatic rings in benzoate esters also lends them to applications in organic electronics, where they can be incorporated into larger molecular structures to influence charge transport and photophysical properties.

Rationale for Investigating Quinolin-8-yl 4-(4-pentylphenyl)benzoate as a Target for Materials Research

The specific molecular structure of this compound suggests a deliberate design strategy to create a material with both liquid crystalline and favorable optoelectronic properties. The rationale for its investigation is rooted in the synergistic potential of its constituent parts.

The 4-(4-pentylphenyl)benzoate portion of the molecule is a classic mesogenic unit. Phenyl benzoate derivatives with terminal alkyl chains are well-known to exhibit liquid crystalline phases. derpharmachemica.comossila.com The pentyl chain, in particular, is a common choice for inducing nematic phases at or near room temperature. The length of the alkyl chain plays a crucial role in determining the transition temperatures and the type of mesophase formed. Generally, as the chain length increases, the clearing point (the temperature at which the material becomes an isotropic liquid) tends to decrease in a homologous series, often with an odd-even effect observed. derpharmachemica.com The presence of this established mesogenic core suggests that this compound is likely to exhibit liquid crystalline behavior.

Table 1: Illustrative Mesogenic Properties of Phenyl Benzoate Derivatives This table presents representative data for analogous compounds to illustrate the influence of molecular structure on liquid crystal phase transitions. The data is not for this compound.

| Compound | R1 | R2 | Mesophase Type | Transition Temperatures (°C) |

|---|---|---|---|---|

| 4-Pentylphenyl 4-methoxybenzoate | C5H11 | OCH3 | Nematic | Cr 48 N 64 I |

| 4-Hexylphenyl 4-methoxybenzoate | C6H13 | OCH3 | Nematic | Cr 36 N 54 I |

Cr = Crystal, N = Nematic, I = Isotropic

The incorporation of the quinolin-8-yl group is expected to bestow valuable optoelectronic properties upon the molecule. mdpi.comresearchgate.netnih.govacs.org The 8-hydroxyquinoline scaffold is a well-known building block for fluorescent and charge-transporting materials. researchgate.netnih.gov By replacing the hydroxyl proton with the 4-(4-pentylphenyl)benzoyl group, an ester linkage is formed, creating a larger conjugated system.

The potential contributions of the quinoline-8-yl fragment include:

Luminescence: The quinoline moiety is inherently fluorescent. The extended conjugation with the benzoate group could lead to interesting photoluminescent properties, with potential applications in OLEDs or fluorescent sensors. The emission color can be tuned by modifying the substituents on the quinoline and benzoate rings. mdpi.com

Charge Transport: The electron-deficient nature of the quinoline ring suggests that this fragment could facilitate electron transport, a crucial property for many organic electronic devices. researchgate.netacs.org

Enhanced Stability: The rigid, aromatic structure of the quinoline unit can contribute to the thermal and photochemical stability of the material.

Table 2: Illustrative Optoelectronic Properties of Functionalized Quinoline Derivatives This table provides representative data for analogous compounds to highlight the influence of the quinoline moiety on optical properties. The data is not for this compound.

| Quinoline Derivative | Metal Ion | Absorption Max (nm) | Emission Max (nm) | Application |

|---|---|---|---|---|

| Tris(8-hydroxyquinolinato)aluminum (Alq3) | Al(III) | ~390 | ~520 | OLED Emitter researchgate.net |

| Bis(8-hydroxyquinolinato)zinc (Znq2) | Zn(II) | ~380 | ~510 | OLED Emitter mdpi.com |

Strategies for the Esterification of Quinolin-8-ol with 4-(4-pentylphenyl)benzoic Acid

The esterification of a phenol, such as Quinolin-8-ol, with a carboxylic acid presents unique challenges compared to the esterification of aliphatic alcohols. The following sections detail the primary methods for achieving this transformation.

Direct esterification, most notably the Fischer-Speier esterification, involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. While highly effective for simple alcohols, its application to phenols like Quinolin-8-ol is less common due to the lower nucleophilicity of the phenolic hydroxyl group. The reaction is a reversible equilibrium process, and to drive it towards the product, water must be removed as it is formed, typically through azeotropic distillation. The harsh acidic conditions and high temperatures required can sometimes lead to side reactions or decomposition of sensitive substrates.

To circumvent the harsh conditions of direct esterification, modern organic synthesis frequently employs coupling reagents. One of the most prevalent methods is the Steglich esterification, which utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and a catalytic amount of 4-Dimethylaminopyridine (DMAP). researchgate.net This method is highly efficient for forming esters from a wide range of alcohols, including less reactive phenols.

The reaction mechanism proceeds through the following steps:

The carboxylic acid (4-(4-pentylphenyl)benzoic acid) reacts with DCC to form a highly reactive O-acylisourea intermediate.

The DMAP catalyst then reacts with this intermediate to form an even more reactive acyl-pyridinium species.

Finally, the hydroxyl group of Quinolin-8-ol attacks the acyl-pyridinium species, forming the desired ester, this compound, and regenerating the DMAP catalyst. The DCC is consumed, producing a dicyclohexylurea (DCU) byproduct, which is largely insoluble in most organic solvents and can be removed by filtration. researchgate.net

This method offers the significant advantage of proceeding under mild, room-temperature conditions, leading to high yields and minimizing side reactions. researchgate.net

| Esterification Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Acid Catalyst (e.g., H₂SO₄) | High Temperature, Water Removal | Low cost of reagents | Harsh conditions, Reversible, Not ideal for phenols |

| DCC/DMAP Coupling | DCC, DMAP | Mild, Room Temperature | High yields, Mild conditions, Broad substrate scope | DCC byproduct can be difficult to remove completely, DCC is an allergen |

This table provides a comparative overview of direct versus coupling-reagent mediated esterification.

A highly reliable and widely used alternative to direct or coupling agent-mediated esterification is a two-step process involving the activation of the carboxylic acid. In this pathway, 4-(4-pentylphenyl)benzoic acid is first converted into a more reactive acylating agent, most commonly an acyl chloride.

This activation is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-(4-pentylphenyl)benzoyl chloride is a highly reactive species that readily undergoes nucleophilic acyl substitution with Quinolin-8-ol. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine (B128534), to neutralize the hydrochloric acid (HCl) byproduct that is generated. This approach avoids the equilibrium limitations of Fischer esterification and the need for specialized coupling reagents, often providing excellent yields.

Exploration of Alternative Synthetic Routes to Key Subunits

The quinoline core is a prominent heterocyclic scaffold, and numerous named reactions have been developed for its construction.

Friedländer Synthesis : The Friedländer synthesis is a condensation reaction between a 2-aminobenzaldehyde (B1207257) or a 2-aminobenzoketone and a compound containing a reactive α-methylene group (a ketone or aldehyde). wikipedia.orgorganic-chemistry.orgjk-sci.com The reaction can be catalyzed by either acids or bases. jk-sci.comorganicreactions.org The mechanism involves an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring system. wikipedia.org This method is valued for its operational simplicity and the general availability of the required starting materials. jk-sci.com

Niementowski Reaction : A variation of the Friedländer synthesis, the Niementowski reaction, involves the condensation of an anthranilic acid (2-aminobenzoic acid) with a ketone or aldehyde to produce γ-hydroxyquinoline (quinolin-4-one) derivatives. wikipedia.orgdrugfuture.com The reaction is typically carried out at high temperatures. wikipedia.org While mechanistically similar to the Friedländer synthesis, the starting materials differ, providing an alternative route to functionalized quinolines. organicreactions.org

| Quinoline Synthesis | Starting Materials | Product Type | Key Features |

| Friedländer Synthesis | 2-aminobenzaldehyde/ketone + α-methylene carbonyl compound | Substituted Quinolines | Versatile, acid or base catalyzed. wikipedia.orgjk-sci.com |

| Niementowski Reaction | Anthranilic Acid + Carbonyl Compound | γ-Hydroxyquinolines | Uses readily available anthranilic acids. wikipedia.orgdrugfuture.com |

This table compares the key aspects of the Friedländer and Niementowski quinoline syntheses.

The synthesis of the 4-(4-pentylphenyl)benzoic acid subunit requires the formation of a carbon-carbon bond to create the biphenyl (B1667301) core and the introduction of the pentyl group. A common modern approach for constructing the biphenyl structure is through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This would involve coupling a 4-pentylphenyl boronic acid with a 4-halobenzoic acid ester (e.g., methyl 4-bromobenzoate).

Alternatively, the pentyl group can be introduced onto a pre-formed biphenyl scaffold. A classic method for alkyl group installation is the Friedel-Crafts reaction. This could involve an initial Friedel-Crafts acylation of biphenyl with pentanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a ketone. The resulting ketone would then be reduced to the pentyl group via methods like the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction. The carboxylic acid group could then be installed via functional group manipulation of another substituent on the second phenyl ring. A procedure for synthesizing the similar 4-(4-n-pentylphenyl)-benzoic acid has been reported, involving the acidification of a reaction mixture with hydrochloric acid and recrystallization from chloroform. prepchem.com

An In-depth Analysis of this compound: Synthesis, Optimization, and Purification

This article provides a focused examination of the chemical compound this compound, detailing its synthetic methodologies, the optimization of reaction conditions for materials applications, and the techniques for its purification to a high-purity state. The content is based on established principles of organic chemistry and analogous synthetic procedures for related compounds.

Structure

2D Structure

Properties

IUPAC Name |

quinolin-8-yl 4-(4-pentylphenyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO2/c1-2-3-4-7-20-11-13-21(14-12-20)22-15-17-24(18-16-22)27(29)30-25-10-5-8-23-9-6-19-28-26(23)25/h5-6,8-19H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWPSHSUCZPJQTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

The primary synthetic route to Quinolin-8-yl 4-(4-pentylphenyl)benzoate is through the esterification of 8-hydroxyquinoline (B1678124) with 4-(4-pentylphenyl)benzoyl chloride. This reaction, a variation of the well-established Schotten-Baumann reaction, involves the nucleophilic attack of the hydroxyl group of 8-hydroxyquinoline on the carbonyl carbon of the acyl chloride. organic-chemistry.orgwikipedia.org The synthesis is a two-step process, beginning with the preparation of the requisite acyl chloride.

First, 4-(4-pentylphenyl)benzoic acid is synthesized. A plausible method for this involves a Suzuki coupling reaction between a boronic acid derivative and a bromo-benzoic acid ester, followed by hydrolysis. Subsequently, the carboxylic acid is converted to the more reactive 4-(4-pentylphenyl)benzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of oxalyl chloride is often preferred as it produces volatile byproducts (CO, CO₂, HCl), which simplifies the purification of the resulting acyl chloride. wikipedia.org

The final step is the esterification reaction itself. 8-hydroxyquinoline is reacted with the prepared 4-(4-pentylphenyl)benzoyl chloride in the presence of a base. The base, typically an amine such as triethylamine (B128534) or pyridine (B92270), serves to neutralize the hydrogen chloride gas that is liberated during the reaction, driving the equilibrium towards the formation of the ester product. nih.gov The reaction is generally carried out in an inert organic solvent, such as dichloromethane (B109758) or diethyl ether, to dissolve the reactants and facilitate the reaction. wikipedia.org

The optimization of the synthesis of this compound is crucial for obtaining high yields and purity, which are critical for its potential use in materials science. Several reaction parameters can be systematically varied to achieve optimal outcomes. The principles of Design of Experiments (DoE), including factorial design and Bayesian optimization, can be applied to efficiently explore the parameter space and identify the optimal conditions with a minimal number of experiments. cam.ac.uk

Key parameters for optimization include:

Temperature: The reaction temperature can influence the rate of reaction and the formation of byproducts. While higher temperatures can accelerate the reaction, they may also lead to decomposition or side reactions. A systematic study to find the optimal temperature that balances reaction rate and product purity is essential.

Catalyst/Base: The choice and concentration of the basic catalyst are critical. Stronger bases may lead to faster reaction rates but can also promote side reactions. The stoichiometry of the base relative to the reactants should be optimized to ensure complete neutralization of the generated HCl without causing unwanted side reactions.

Reactant Ratio: The molar ratio of 8-hydroxyquinoline to 4-(4-pentylphenyl)benzoyl chloride can affect the yield. Using a slight excess of one reactant may be necessary to ensure the complete conversion of the other, but a large excess should be avoided to simplify purification.

Solvent: The choice of solvent can impact the solubility of reactants and the reaction rate. Aprotic solvents of varying polarity should be screened to identify the most suitable medium for the reaction.

An illustrative data table for a hypothetical optimization study is presented below.

| Experiment ID | Temperature (°C) | Base (equivalents) | Reactant Ratio (Quinoline:Acyl Chloride) | Solvent | Yield (%) |

| 1 | 25 | 1.1 | 1:1 | Dichloromethane | 75 |

| 2 | 50 | 1.1 | 1:1 | Dichloromethane | 85 |

| 3 | 25 | 1.5 | 1:1 | Dichloromethane | 78 |

| 4 | 25 | 1.1 | 1:1.2 | Dichloromethane | 82 |

| 5 | 50 | 1.5 | 1:1.2 | Tetrahydrofuran | 92 |

This table is for illustrative purposes and does not represent actual experimental data.

The purification of this compound is a critical step to ensure the material is free from unreacted starting materials, byproducts, and residual catalyst, which could adversely affect its properties in materials applications. A multi-step purification protocol is typically employed.

Initially, a simple work-up procedure is performed. The reaction mixture is washed with a dilute aqueous acid solution (e.g., HCl) to remove any excess amine base. This is followed by a wash with a dilute aqueous base solution (e.g., NaHCO₃) to remove any unreacted 4-(4-pentylphenyl)benzoic acid. Finally, a wash with brine helps to remove residual water from the organic layer. The organic layer is then dried over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate and the solvent is removed under reduced pressure.

For further purification to achieve high-purity material, two primary techniques are employed:

Recrystallization: This is a highly effective method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility of the compound decreases, and it crystallizes out of the solution, leaving impurities behind in the mother liquor. The choice of solvent is crucial for successful recrystallization. A solvent or a mixture of solvents in which the compound has high solubility at high temperatures and low solubility at low temperatures is ideal.

Column Chromatography: If recrystallization does not provide the desired purity, silica (B1680970) gel column chromatography is a powerful alternative. The crude product is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (the eluent) is passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase (silica gel) and the mobile phase (eluent), allowing for their separation. The fractions are collected and analyzed (e.g., by Thin Layer Chromatography) to identify those containing the pure product.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Molecular Fingerprinting

No experimental FT-IR data for Quinolin-8-yl 4-(4-pentylphenyl)benzoate has been found in the public domain.

No experimental Raman spectroscopy data for this compound has been identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Specific ¹H NMR chemical shifts and coupling constants for this compound are not available in published literature.

No ¹³C NMR spectral data for this compound could be located.

There is no available information on the application of 2D NMR techniques to this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical tool for determining the molecular weight and confirming the structure of novel compounds.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates how the molecule interacts with light, providing insights into its electronic structure and potential applications in materials science.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction (XRD) is an indispensable tool for elucidating the three-dimensional arrangement of atoms within a crystalline solid. Both single-crystal and powder XRD methods offer complementary information about the structural features of this compound.

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is utilized to analyze the crystalline nature of a bulk sample, identify different polymorphic forms, and determine the phase purity of the material. mdpi.commdpi.com The PXRD pattern is a fingerprint of the crystalline solid, with peak positions and intensities being characteristic of a specific crystal structure. mdpi.com For alectinib (B1194254) hydrochloride, a complex organic molecule, PXRD data was used to identify three distinct polymorphic forms, highlighting the importance of this technique in pharmaceutical quality control. mdpi.com Analysis of the PXRD pattern for this compound is essential for its characterization, ensuring the consistency of the material across different batches.

Thermal Analysis Techniques for Phase Behavior and Stability

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable for characterizing the thermal behavior of organic compounds like this compound.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is highly sensitive to phase transitions such as melting, crystallization, and glass transitions. For instance, the DSC curve for a related compound, quinolin-8-yl 4-chlorobenzoate, would show endothermic peaks corresponding to its melting point, providing crucial information about its thermal properties. mdpi.com Similarly, DSC analysis of this compound would reveal its melting temperature and associated enthalpy, which are fundamental parameters for material characterization. researchgate.net

Liquid Crystalline and Mesomorphic Behavior

Mesophase Identification and Characterization

The identification and characterization of liquid crystal phases are reliant on a suite of analytical techniques that probe the material's optical and thermal properties, as well as its nanoscale structure.

Polarized Optical Microscopy (POM) is a primary tool for identifying mesophases by observing the unique optical textures that arise from the anisotropic nature of the liquid crystal. As the compound is heated from its crystalline solid state and subsequently cooled from the isotropic liquid state, the emergence of specific textures under cross-polarized light would indicate the presence of mesophases. For a compound with the structure of Quinolin-8-yl 4-(4-pentylphenyl)benzoate, one might anticipate observing schlieren or marbled textures, which are characteristic of a nematic phase. researchgate.net The presence of focal conic or fan-like textures would suggest a smectic phase, likely a smectic A or smectic C phase. tandfonline.com

Differential Scanning Calorimetry (DSC) is employed to measure the temperatures and enthalpy changes associated with phase transitions. A typical DSC thermogram for a liquid crystalline material will show distinct peaks corresponding to the transitions from the crystalline (Cr) state to a mesophase, between different mesophases, and finally to the isotropic (I) liquid state.

While no experimental data exists for this compound, a hypothetical DSC trace can be predicted. The melting point (Cr to mesophase or I) would likely be followed by one or more lower-energy peaks corresponding to mesophase transitions. For example, a transition from a smectic to a nematic phase (Sm-N) and then to the isotropic liquid (N-I) would each have a characteristic peak. The enthalpy values (ΔH) for these transitions provide insight into the degree of molecular ordering; the Cr-Sm transition would have a higher enthalpy than the Sm-N or N-I transitions.

Table 1: Illustrative Phase Transition Data for a Related Phenyl Benzoate (B1203000) Liquid Crystal

| Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| Cr → N | 63.8 | 25.3 |

| N → I | 190.4 | 0.8 |

Note: This data is for the related compound 4-n-pentylphenyl 2'-chloro-4'-(6-n-pentyl-2-naphthoyloxy)benzoate and is provided for illustrative purposes only. tandfonline.com

X-ray diffraction (XRD) is a powerful technique for determining the structural organization within a mesophase. In the nematic phase, a diffuse scattering pattern would be expected, indicative of long-range orientational order but no positional order. If a smectic phase were present, XRD would reveal one or more sharp reflections in the small-angle region, corresponding to the smectic layer spacing (d). This layer spacing can be compared to the calculated molecular length to infer the nature of the smectic phase (e.g., SmA where d ≈ molecular length, or SmC where d < molecular length due to molecular tilt).

Influence of Molecular Structure on Mesogenic Properties

The specific chemical groups within this compound each play a crucial role in defining its potential liquid crystalline behavior.

The 4-(4-pentylphenyl)benzoate core is a classic example of a mesogenic unit found in many calamitic liquid crystals. tubitak.gov.trnih.gov This rigid core, composed of two phenyl rings linked by an ester group, provides the necessary anisotropy for liquid crystal formation. The ester linkage contributes to the polarity and polarizability of the core.

The terminal 4-pentyl chain is a flexible alkyl group that plays a vital role in modulating the mesomorphic properties. The length of this alkyl chain influences the melting point and the type of mesophase formed. Generally, as the alkyl chain length increases, there is a tendency to suppress the melting point and promote the formation of more ordered smectic phases over nematic phases. The pentyl group is of intermediate length and is often associated with the exhibition of a nematic phase, though smectic phases are also possible. ossila.com The presence of this well-established mesogenic core is a strong indicator that this compound will exhibit liquid crystalline behavior.

Effects of Molecular Rigidity, Anisotropy, and Flexibility

The molecular structure of this compound is characterized by a blend of rigid and flexible components, a key factor in the formation of liquid crystalline phases. The quinoline (B57606) and phenyl benzoate moieties provide a rigid, elongated core, which is essential for the anisotropic ordering required in a mesophase. The planarity and rigidity of this core structure are expected to promote intermolecular interactions that stabilize the liquid crystalline state. tandfonline.comtandfonline.com The introduction of the quinoline group, with its heteroatom, can introduce a dipole moment perpendicular to the main molecular axis, potentially influencing the electronic distribution and, consequently, the mesogenic properties. tandfonline.com

In contrast to the rigid core, the terminal pentyl chain introduces a degree of flexibility. This flexibility is not a detriment but rather a crucial element that helps to lower the melting point of the compound, allowing for the formation of a liquid crystalline phase at accessible temperatures. The balance between the rigidity of the aromatic core and the flexibility of the alkyl chain is a determining factor for the temperature range over which a mesophase is stable.

Influence of Terminal Alkyl Chain Length (Pentyl) on Mesophase Type and Range

The length of the terminal alkyl chain plays a significant role in dictating the type of mesophase exhibited and its thermal stability. In homologous series of calamitic (rod-like) liquid crystals, increasing the alkyl chain length generally leads to a decrease in the nematic-to-isotropic transition temperature. tandfonline.comderpharmachemica.com This is attributed to the dilution of the rigid, mesogenic core by the flexible alkyl chains.

For this compound, the pentyl (C5) chain is of intermediate length. Shorter alkyl chains tend to favor the formation of a nematic phase, where the molecules exhibit long-range orientational order but no positional order. As the chain length increases, there is a greater tendency for the molecules to exhibit smectic phases, which are characterized by a layered arrangement in addition to orientational order. nih.gov The "odd-even" effect is also a well-documented phenomenon, where compounds with an odd number of carbon atoms in the alkyl chain often have different transition temperatures and phase stabilities compared to their even-numbered counterparts. derpharmachemica.com

The presence of the pentyl group is therefore expected to be a critical determinant of the specific mesophases formed by this compound and the temperature range over which they are stable.

Hypothetical Phase Transition Temperatures for this compound and Related Homologues

Disclaimer: The following data is illustrative and based on typical values for similar liquid crystalline compounds. Specific experimental data for this compound is not publicly available.

| Terminal Alkyl Chain | Crystal to Nematic (TC-N) (°C) | Nematic to Isotropic (TN-I) (°C) | Mesophase Range (°C) |

| Propyl (C3) | 135 | 185 | 50 |

| Butyl (C4) | 130 | 180 | 50 |

| Pentyl (C5) | 125 | 175 | 50 |

| Hexyl (C6) | 120 | 170 | 50 |

| Heptyl (C7) | 115 | 165 | 50 |

Electrically and Optically Tunable Mesophases

Liquid crystals are renowned for their responsiveness to external stimuli such as electric and magnetic fields, as well as light. This tunability is a cornerstone of their application in display technologies and other electro-optic devices. The molecular structure of this compound suggests that its mesophases would also be susceptible to such tuning.

The presence of the quinoline moiety, with its nitrogen heteroatom, introduces a dipole moment that can interact with an applied electric field. This interaction can be exploited to reorient the liquid crystal molecules, thereby changing the bulk optical properties of the material, such as its refractive index. tandfonline.com This electrically induced switching is the fundamental principle behind liquid crystal displays (LCDs).

Furthermore, the aromatic core of the molecule, with its delocalized π-electron systems, makes it potentially responsive to light. While not an azobenzene (B91143) derivative known for photo-isomerization, the absorption of light could still influence the material's properties, potentially leading to optically tunable behavior. The ability to control the alignment and, therefore, the optical properties of the mesophase with external fields is a key area of liquid crystal research.

Potential for Specific Mesophase Types (e.g., Nematic, Smectic A, Smectic C)

Based on its molecular structure, this compound is a strong candidate for exhibiting calamitic mesophases. The most likely phase to be observed is the nematic (N) phase , characterized by long-range orientational order of the molecular long axes. This is a common phase for rod-like molecules with moderate chain lengths.

With the pentyl chain, there is also a possibility of observing smectic phases at lower temperatures. The smectic A (SmA) phase , in which the molecules are arranged in layers with their long axes perpendicular to the layer planes, is a common next step in the phase sequence upon cooling from the nematic phase for compounds with intermediate chain lengths. nih.gov

A smectic C (SmC) phase , where the molecules are tilted within the layers, could also be a possibility, although this is often favored by longer terminal chains or specific lateral substitutions that promote a tilted arrangement. The presence of the quinoline ring could also influence the packing and lead to the formation of more complex smectic phases.

The determination of the exact mesophase types and their transition temperatures would require experimental investigation using techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC).

Optical and Electronic Properties for Advanced Device Applications

UV-Vis Absorption and Photoluminescence Characteristics

No specific data regarding the UV-Vis absorption, photoluminescence, or related phenomena for Quinolin-8-yl 4-(4-pentylphenyl)benzoate is available in the current scientific literature.

Elucidation of Electronic Transitions and Absorption Maxima

There are no published studies that identify the specific electronic transitions or absorption maxima for this compound. For some related compounds, such as Quinolin-8-yl 2-hydroxybenzoate, electronic transitions have been identified as a mixture of π-π* and n-π* transitions. mjcce.org.mk However, the different substitution pattern makes a direct comparison unreliable.

Investigation of Fluorescence and Phosphorescence Quantum Yields and Lifetimes

Specific data on the fluorescence and phosphorescence quantum yields and lifetimes for this compound are not available.

Aggregation-Induced Emission (AIE) and Delayed Fluorescence (TADF) Phenomena

There is no information available in the scientific literature to suggest that this compound exhibits Aggregation-Induced Emission (AIE) or Thermally Activated Delayed Fluorescence (TADF).

Charge Transport Characteristics

No data has been published on the charge transport characteristics of this compound.

Assessment of Hole and Electron Mobility in Thin Film Devices

There are no available studies that measure the hole and electron mobility of this compound in thin-film devices.

Evaluation of Carrier Injection and Transport Capabilities

An evaluation of the carrier injection and transport capabilities of this compound has not been reported in the scientific literature.

Electrochemical Properties and Energy Level Alignment

Cyclic Voltammetry for Redox Potentials

Cyclic voltammetry (CV) is a standard electrochemical technique used to determine the oxidation and reduction potentials of a compound. In a typical experiment, a solution of the compound in a suitable solvent with a supporting electrolyte is subjected to a linearly varying potential. The resulting current is measured as a function of the applied potential.

For a compound like this compound, one would expect to observe oxidation and reduction peaks corresponding to the removal and addition of electrons from the molecule's frontier molecular orbitals. The positions of these peaks on the potential axis provide the redox potentials. Reversible or quasi-reversible redox processes are often desirable for stable device operation. However, no specific CV data for this compound has been reported.

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The HOMO and LUMO energy levels are fundamental parameters that dictate the electronic and optical properties of a molecule. They are critical for understanding and predicting charge injection and transport in organic electronic devices, as well as the energy of electronic transitions.

The HOMO level can be estimated from the onset of the first oxidation peak in the cyclic voltammogram, while the LUMO level can be estimated from the onset of the first reduction peak. The energy levels are typically calculated with reference to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is used as an internal standard. The empirical formulas are:

EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV

ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] eV

The electrochemical band gap (Egec) can then be calculated as the difference between the LUMO and HOMO levels (Egec = |ELUMO - EHOMO|). This can be compared with the optical band gap obtained from UV-Vis absorption spectroscopy. Without experimental CV data for this compound, its HOMO and LUMO levels remain undetermined.

Nonlinear Optical (NLO) Properties

Nonlinear optical materials are of great interest for applications in photonics and optoelectronics, including frequency conversion, optical switching, and 3D optical data storage. These properties arise from the interaction of the material with intense laser light.

Second Harmonic Generation (SHG) Potential

Second harmonic generation is a nonlinear optical process in which two photons with the same frequency are converted into a single photon with twice the frequency (and half the wavelength). This phenomenon is only possible in non-centrosymmetric materials. The efficiency of SHG is characterized by the second-order nonlinear optical susceptibility.

For a molecule to exhibit SHG activity, it must possess a non-zero first hyperpolarizability (β). The molecular structure of this compound does not inherently suggest a strong, permanent dipole moment that is often associated with high β values. However, its potential for SHG would ultimately depend on its crystalline structure. If it crystallizes in a non-centrosymmetric space group, it could exhibit SHG. There are no published studies on the crystal structure or SHG properties of this specific compound.

Two-Photon Absorption (TPA) Behavior

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons. This allows for excitation with lower-energy light, which can penetrate deeper into materials, a property valuable for applications like two-photon microscopy and 3D microfabrication. The efficiency of this process is quantified by the two-photon absorption cross-section (σ2).

The TPA properties of a molecule are related to its electronic structure. Molecules with extended π-conjugated systems and charge-transfer character can exhibit significant TPA. While the quinoline (B57606) and phenylbenzoate moieties in this compound provide π-conjugation, no experimental or theoretical data on its TPA cross-section are available.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For organic molecules like quinoline (B57606) esters, it is employed to predict ground-state properties with high accuracy.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved through geometry optimization. For flexible molecules, a conformational analysis is crucial to identify the lowest energy conformer.

In the computational study of the model compound QHB, calculations were performed using the B3LYP functional with the 6-311+(d,p) basis set. researchgate.net The analysis of the torsional potential energy surfaces revealed the existence of five staggered conformers. researchgate.net The most stable conformation of QHB was found to be one that includes an intramolecular hydrogen bond. researchgate.net The presence of this hydrogen bond significantly lowers the relative energy of the conformer compared to others where this interaction is absent. researchgate.net For Quinolin-8-yl 4-(4-pentylphenyl)benzoate, a similar analysis would explore the rotational freedom around the ester linkage and the pentyl chain to identify its most stable spatial arrangement.

Table 1: Illustrative Optimized Geometrical Parameters for a Model Quinoline Ester (QHB) This table presents representative data for the model compound Quinolin-8-yl 2-hydroxybenzoate (QHB) to illustrate typical outputs of a geometry optimization calculation.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.21 Å |

| C-O (ester) | ~1.36 Å | |

| O-C (quinoline) | ~1.40 Å | |

| Dihedral Angle | Phenyl-COO-Quinoline | Variable (conformer dependent) |

The electronic properties of a molecule are key to understanding its reactivity and optical behavior. DFT calculations are used to determine the energies and distributions of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

For the model compound QHB, the frontier molecular orbitals were calculated at the B3LYP/6-311+(d,p) level of theory. researchgate.net A smaller HOMO-LUMO gap generally implies a molecule is more easily excitable and more chemically reactive. The analysis of these orbitals for quinoline derivatives often reveals that the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. This distribution governs the charge transfer characteristics of the molecule upon excitation.

Table 2: Representative Electronic Properties for a Model Quinoline Ester (QHB) This table provides illustrative data for the model compound Quinolin-8-yl 2-hydroxybenzoate (QHB) based on DFT calculations.

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

After a stable molecular geometry is found, a vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated vibrational mode corresponds to a specific stretching, bending, or twisting motion of the atoms.

Theoretical vibrational analysis for QHB was performed to complement experimental spectroscopic data. researchgate.net By comparing the calculated vibrational frequencies with those obtained from experimental IR and Raman spectroscopy, a detailed assignment of the spectral bands can be made. This correlation helps to confirm the molecular structure and provides insights into the strength and nature of chemical bonds within the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for studying excited states and predicting electronic absorption and emission spectra.

TD-DFT can calculate the energies of vertical electronic transitions from the ground state to various excited states. These transition energies and their corresponding oscillator strengths are used to simulate the UV-Vis absorption spectrum.

For the model compound QHB, theoretical UV-Vis spectra in both the gas phase and in solution were investigated using the TDDFT-CAM-B3LYP/6-311+(d,p) level of theory. researchgate.net The calculations showed that the main absorption band, observed experimentally at 306-308 nm, is composed of a mix of π-π* and n-π* electronic transitions. researchgate.net This is typical for molecules containing both aromatic rings (π systems) and heteroatoms with lone pairs (n electrons). Similar calculations for this compound would predict its absorption maxima and help interpret its experimental spectrum.

Table 3: Predicted UV-Vis Absorption Data for a Model Quinoline Ester (QHB) This table shows illustrative TD-DFT results for the model compound Quinolin-8-yl 2-hydroxybenzoate (QHB).

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~310 | 0.25 | HOMO → LUMO (π-π) |

| S₀ → S₂ | ~295 | 0.05 | HOMO-1 → LUMO (n-π) |

TD-DFT calculations also provide information about the nature of the excited states, including both singlet (spin-paired) and triplet (spin-unpaired) states. The lowest energy singlet excited state (S₁) is crucial for fluorescence, while the lowest energy triplet state (T₁) is important for phosphorescence.

The study of QHB involved investigating its fluorescence spectra, which inherently characterizes the S₁ state. researchgate.net A full TD-DFT analysis would also calculate the energies of triplet states. The energy gap between the S₁ and T₁ states is a critical parameter that influences the efficiency of intersystem crossing, a process that populates the triplet state and can lead to phosphorescence or be harnessed in applications like photodynamic therapy or organic light-emitting diodes (OLEDs).

Molecular Dynamics (MD) Simulations for Supramolecular Assembly

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For liquid crystals, MD simulations are invaluable for understanding how individual molecules self-assemble into ordered supramolecular structures.

MD simulations can predict the dominant intermolecular interactions and preferred packing arrangements in the condensed phases of this compound. The molecule's calamitic (rod-like) shape, arising from the rigid quinolinyl-phenylbenzoate core and the flexible pentyl chain, is a key determinant of its liquid crystalline behavior.

Simulations would typically model a system of several hundred molecules in a simulation box with periodic boundary conditions. By calculating the interaction energies between molecular pairs, the nature and strength of the non-covalent forces can be quantified. For this compound, these interactions would primarily include:

Van der Waals forces: These are the dominant interactions, particularly the anisotropic dispersion forces that favor the parallel alignment of the long molecular axes to maximize contact.

π-π stacking: The aromatic rings of the quinoline and phenylbenzoate moieties can engage in π-π stacking, which contributes significantly to the stability of the ordered phase.

Dipole-dipole interactions: The presence of the nitrogen atom in the quinoline ring and the ester group introduces a molecular dipole moment, leading to electrostatic interactions that influence the local packing and can favor specific head-to-tail arrangements. researchgate.net

The simulations would predict that to maximize these attractive interactions, the molecules would tend to align parallel to one another, a prerequisite for the formation of a nematic phase. The flexible pentyl chain plays a crucial role by influencing the packing density and modulating the intermolecular distances.

Table 1: Representative Intermolecular Interaction Energies for a Dimer of a Structurally Similar Benzoate (B1203000) Liquid Crystal in a Parallel Head-to-Tail Configuration (Illustrative Example)

| Interaction Type | Energy (kcal/mol) |

| Total Interaction Energy | -17.13 |

| Electrostatic Interaction | -29.63 |

| Dipole-Dipole Contribution | -19.80 |

| Dispersion Interaction | -10.50 |

| Repulsion | +23.00 |

This table is illustrative and based on data for analogous liquid crystal systems to demonstrate the typical contributions of different forces. The values are not specific to this compound.

MD simulations are also employed to model the dynamic processes of phase transitions. aps.org By starting with the molecules in a disordered isotropic state at a high temperature and gradually cooling the system, one can observe the spontaneous self-assembly into more ordered mesophases, such as the nematic phase. researchgate.net The nematic-isotropic (TN-I) transition temperature can be estimated by monitoring key system properties as a function of temperature. tuni.fi

Key parameters analyzed during these simulations include:

Orientational Order Parameter (S): This parameter quantifies the degree of alignment of the molecules along a common director. A sharp increase in S from near zero to a value between 0.3 and 0.7 typically signifies the transition from the isotropic to the nematic phase. shu.ac.uk

Radial Distribution Functions: These functions provide information about the positional ordering of the molecules. In the nematic phase, they would show short-range positional order characteristic of a liquid, but with anisotropic correlations.

Translational and Rotational Diffusion Coefficients: The dynamics of the molecules, such as their ability to move and rotate, change distinctively at phase transitions. These diffusion coefficients would show a marked decrease upon entering the more viscous nematic phase from the isotropic liquid.

Simulations can also reveal the dynamics within the mesophase, such as the collective reorientations of molecules and the fluctuations of the nematic director. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR is a computational methodology that aims to build mathematical models to predict the properties of chemical compounds based on their molecular structure. nih.gov These models correlate calculated molecular descriptors with experimentally measured properties.

For liquid crystals, a primary goal of QSPR is to predict the nematic-isotropic transition temperature (TN-I), a critical parameter for many applications. researchgate.net The development of a QSPR model for a class of compounds including this compound would involve the following steps:

Data Set Compilation: A training set of structurally related benzoate liquid crystals with experimentally determined TN-I values would be assembled.

Descriptor Calculation: For each molecule in the set, a large number of molecular descriptors would be calculated. These descriptors numerically represent various aspects of the molecular structure.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to find the best correlation between a subset of the calculated descriptors and the TN-I values. nih.gov

Model Validation: The predictive power of the model is rigorously tested using cross-validation techniques and an external test set of molecules not used in the model development.

For calamitic molecules like this compound, important descriptors for predicting TN-I often relate to:

Molecular Shape and Anisotropy: Descriptors such as the length-to-breadth ratio, molecular volume, and ovality are crucial as they relate to the molecule's ability to pack efficiently in an ordered phase.

Polarizability: The molecular polarizability and its anisotropy influence the strength of the dispersion forces, which are key to the stability of the nematic phase.

Electronic Descriptors: Parameters like the dipole moment and quadrupole moment can capture the contribution of electrostatic interactions. worldscientific.com

A hypothetical QSPR equation might look like: TN-I = c0 + c1(Descriptor1) + c2(Descriptor2) + ...

Where ci are coefficients determined by the regression analysis.

QSPR models can also be developed to predict other important properties of liquid crystals, such as their optical and electronic characteristics. researchgate.net

Optical Properties: The refractive indices (no, ne) and the resulting birefringence (Δn = ne - no) are fundamental optical properties of nematic liquid crystals. QSPR studies have shown that birefringence correlates well with descriptors related to molecular polarizability and the number of π-electrons. For this compound, the extensive conjugated system of the quinolinyl-phenylbenzoate core would be expected to lead to a high molecular polarizability and, consequently, a significant birefringence. Fluorination of similar molecules has been shown to be a strategy to tune these properties. mdpi.com

Electronic Properties: Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be correlated with the material's electronic behavior, including its dielectric anisotropy (Δε) and UV-Vis absorption characteristics. acs.org The dielectric anisotropy, which determines the response of the nematic director to an electric field, is strongly influenced by the magnitude and direction of the molecular dipole moment. Electron-electron repulsion energy has also been explored as a useful descriptor in QSPR studies. nih.gov

Table 2: Representative Molecular Descriptors for QSPR Modeling of a Calamitic Liquid Crystal (Illustrative Example)

| Descriptor Class | Descriptor Name | Typical Value/Range | Correlated Property |

| Constitutional | Molecular Weight | 421.5 g/mol | General physical properties |

| Topological | Wiener Index | Varies | Boiling point, viscosity |

| Geometrical | Molecular Length | ~25-30 Å | Nematic stability, TN-I |

| Geometrical | Aspect Ratio (L/B) | ~3-4 | Nematic stability, TN-I |

| Electronic | Molecular Polarizability (α) | High | Refractive index, Birefringence |

| Electronic | Dipole Moment (μ) | ~2-4 Debye | Dielectric anisotropy |

| Quantum-Chemical | HOMO-LUMO Gap | ~3-5 eV | Electronic transitions, Color |

This table provides illustrative examples of descriptors and their relevance. The values are estimates for a molecule of this type and are not based on specific calculations for this compound.

Structure Property Relationship Studies in Advanced Materials Context

Systematic Modification of the Quinoline (B57606) Moiety

Positional Isomers and Substituent Effects on Electronic and Mesogenic Properties

The location of the nitrogen atom affects the molecule's linearity and dipole moment. For instance, moving the nitrogen atom from the 8-position to other positions (e.g., 5, 6, or 7) would alter the direction and magnitude of the molecular dipole moment. mdpi.com This change in polarity impacts the intermolecular forces, which are crucial for the formation and stability of mesophases. A study on cyanostilbene positional isomers demonstrated that slight changes in the position of a cyano group can significantly alter molecular configurations and crystal structures, leading to different fluorescence emissions in the solid state. nih.gov

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are also sensitive to the position of the nitrogen atom and any substituents. nih.govrsc.org The nitrogen atom, being electron-withdrawing, influences the electron density distribution across the aromatic system. nih.govrsc.org Computational studies on quinoline derivatives have shown that the HOMO-LUMO energy gap, which is a key parameter for electronic applications, can be tuned by changing the substitution pattern. ankara.edu.trnih.gov For example, DFT calculations on disubstituted quinoline-carbazole compounds revealed that the energy gap and nonlinear optical properties are highly dependent on the substitution pattern. nih.gov

Substituents on the quinoline ring can further modify these properties. Electron-donating groups (like -NH2 or -OCH3) and electron-withdrawing groups (like -CN or -NO2) can be strategically placed to fine-tune the electronic and mesogenic behavior. nih.gov Studies on substituted 8-hydroxyquinolines have shown that electron-withdrawing substituents on the ring are critical for certain biological activities, which is a reflection of their altered electronic properties. nih.gov

To illustrate the potential impact of positional isomerism on the electronic properties of a quinolinyl benzoate (B1203000) system, the following table presents hypothetical data based on DFT calculations of related quinoline derivatives. ankara.edu.trnih.govnih.gov

| Positional Isomer/Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (D) |

| Quinolin-8-yl | -5.85 | -1.95 | 3.90 | 2.5 |

| Quinolin-5-yl | -5.92 | -1.90 | 4.02 | 3.1 |

| Quinolin-6-yl | -5.88 | -1.98 | 3.90 | 2.8 |

| 8-Amino-quinolin-5-yl | -5.65 | -1.85 | 3.80 | 3.5 |

| 5-Nitro-quinolin-8-yl | -6.20 | -2.50 | 3.70 | 5.2 |

This table is illustrative and compiled from general trends observed in computational studies of substituted quinolines. The values are representative and intended to show the expected relative changes.

Heteroatom Substitution and Ring Fusion Effects

Introducing additional heteroatoms or fusing more rings onto the quinoline core are powerful strategies for modifying the properties of advanced materials. The introduction of heteroatoms like nitrogen, oxygen, or sulfur into the aromatic core can significantly alter the electronic properties, polarity, and potential for hydrogen bonding. mdpi.com For example, five-membered N-heterocyclic compounds are often used in materials science due to their ability to form hydrogen bonds and coordinate with metal atoms. mdpi.com

Ring fusion, such as extending the quinoline system to an acridine (B1665455) or a phenanthridine, or replacing the quinoline with a larger aromatic system like naphthalene (B1677914), increases the size and rigidity of the molecular core. nih.govrsc.orgrsc.org This generally leads to an increase in the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid) and can favor the formation of more ordered smectic phases over nematic phases. nih.govrsc.orgrsc.org Studies on naphthyl benzoate esters have shown that the increased rigidity of the naphthalene core compared to a single benzene (B151609) ring leads to higher thermal stability of the mesophases. nih.govrsc.orgrsc.org

The electronic properties are also significantly affected by ring fusion. A larger conjugated system generally leads to a smaller HOMO-LUMO gap, which can shift the absorption and emission spectra to longer wavelengths (a red shift). nih.gov This is a key consideration in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Variation of the 4-(4-pentylphenyl) Group

Alkyl Chain Length and Branching Effects on Mesophase Behavior and Thermal Stability

The length and branching of the alkyl chain at the terminus of a calamitic (rod-shaped) liquid crystal molecule are critical determinants of its mesophase behavior and thermal properties. Generally, as the length of a linear alkyl chain increases, there is a tendency to stabilize more ordered smectic phases at the expense of the nematic phase. nih.govresearchgate.net This is because the longer chains promote stronger intermolecular van der Waals interactions, leading to a greater tendency for layered packing. nih.gov

Introducing branching into the alkyl chain disrupts the regular packing of the molecules. nih.gov This generally leads to a decrease in the melting point and clearing point. The position of the branch is also important; branching closer to the rigid core has a more pronounced effect on disrupting the mesophase stability compared to branching further down the chain. nih.gov

The following table illustrates the typical effects of alkyl chain length on the mesophase behavior of a generic 4-alkylphenyl benzoate liquid crystal series.

| Alkyl Chain (n) | Mesophase Type(s) | Melting Point (°C) | Clearing Point (°C) |

| 3 | Nematic | 85 | 95 |

| 4 | Nematic | 82 | 105 |

| 5 | Nematic | 78 | 102 |

| 6 | Smectic A, Nematic | 75 | 110 |

| 7 | Smectic A, Nematic | 72 | 108 |

| 8 | Smectic A | 70 | 115 |

This table presents representative data for a homologous series of calamitic liquid crystals to illustrate general trends.

Influence on Solubility, Self-Assembly, and Processing Characteristics

The alkyl chain significantly influences the solubility of the compound in organic solvents, which is a critical factor for solution-based processing techniques used in the fabrication of organic electronic devices. Generally, increasing the alkyl chain length enhances solubility up to a certain point, after which very long chains can lead to decreased solubility due to stronger intermolecular interactions. researchgate.net

The self-assembly of the molecules into well-defined liquid crystalline phases is a direct consequence of the interplay between the rigid core and the flexible alkyl tails. The micro-segregation of the incompatible polar aromatic cores and non-polar aliphatic chains drives the formation of layered (smectic) or directionally ordered (nematic) structures. The length and shape of the alkyl chain are therefore crucial in determining the type of mesophase formed and its thermal stability.

Tuning the Benzoate Linker

Impact of Different Ester Linkages or Isosteres on Molecular Rigidity and Polarity

To understand the significance of the ester linkage, it is insightful to consider isosteres—functional groups with similar steric and electronic properties. Replacing the ester linkage with alternatives could significantly modulate the molecule's characteristics. For instance, an amide linkage (-CONH-), while sterically similar, would introduce a hydrogen bond donor, drastically increasing the polarity and the potential for intermolecular hydrogen bonding. This would likely lead to higher melting points and different solubility profiles. Conversely, a simple ether linkage (-O-) would be more flexible and less polar, reducing the likelihood of forming ordered liquid crystalline phases.

Table 1: Comparison of Ester Linkage and Potential Isosteres

| Linkage/Isostere | Key Structural Feature | Expected Impact on Molecular Properties |

| Ester (-COO-) | Planar, polar | Promotes rigidity, contributes to dipole moment, potential for liquid crystallinity. |

| Amide (-CONH-) | Planar, highly polar, H-bond donor | Increases polarity and melting point, promotes strong intermolecular interactions. |

| Ether (-O-) | Flexible, less polar | Increases conformational flexibility, reduces potential for ordered phases. |

| Thioester (-COS-) | Similar to ester, but with sulfur | May alter electronic properties and reactivity, potentially enhancing polarizability. |

Conformational Flexibility of the Central Core

The central core of Quinolin-8-yl 4-(4-pentylphenyl)benzoate consists of a biphenyl (B1667301) unit. The degree of rotational freedom, or conformational flexibility, around the single bond connecting the two phenyl rings is a pivotal aspect of the molecule's structure. This rotation is not entirely free, being hindered by the steric repulsion between the ortho-hydrogens on the adjacent rings.

The pentyl chain attached to one of the phenyl rings also contributes to the conformational flexibility. The various gauche and anti conformations of the C-C bonds within this alkyl chain add a degree of disorder, which can influence the melting point and the stability of the mesophases.

Influence of Substituent Electron-Donating/Withdrawing Nature on Optical and Electronic Properties

The electronic nature of the substituents on the aromatic rings can dramatically alter the optical and electronic properties of the molecule. In this compound, we have a quinoline ring system, which is generally considered electron-withdrawing, and a pentyl-substituted phenyl ring, where the alkyl group is weakly electron-donating.

The presence of both electron-donating and electron-withdrawing moieties can lead to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character can give rise to interesting photophysical properties, such as solvatochromism, where the absorption and fluorescence spectra shift in response to the polarity of the solvent. researchgate.net For instance, in a study of a similar compound, quinolin-8-yl 2-hydroxybenzoate, the electronic transitions were found to be a mix of π-π* and n-π* transitions, and the fluorescence spectra were sensitive to solvent acidity. researchgate.net

Altering the substituents could tune these properties. For example, replacing the pentyl group with a strong electron-donating group like a methoxy (B1213986) (-OCH3) or an amino (-NH2) group would likely enhance the ICT character, potentially leading to a red-shift in the fluorescence spectrum and larger Stokes shifts. Conversely, adding a strong electron-withdrawing group, such as a nitro (-NO2) or cyano (-CN) group, to the biphenyl core would significantly impact the energy levels of the molecular orbitals and could be used to engineer the material's band gap for applications in organic electronics.

Table 2: Predicted Effect of Substituents on Optical Properties

| Substituent on Phenyl Ring | Electronic Nature | Expected Impact on Optical Properties |

| Pentyl (-C5H11) | Weakly Electron-Donating | Baseline properties with moderate ICT character. |

| Methoxy (-OCH3) | Strongly Electron-Donating | Enhanced ICT, red-shift in fluorescence, increased quantum yield. |

| Cyano (-CN) | Strongly Electron-Withdrawing | Altered molecular orbital energies, potential for different emission colors, possible fluorescence quenching. |

| Halogen (-F, -Cl, -Br) | Inductively Withdrawing, Resonantly Donating | Complex influence, may enhance intersystem crossing and phosphorescence. |

Exploration of Quinolin 8 Yl 4 4 Pentylphenyl Benzoate Derivatives and Analogues for Enhanced Performance

Synthesis and Characterization of Homologous Series with Varied Alkyl Chains

The synthesis of a homologous series of Quinolin-8-yl 4-(4-alkylphenyl)benzoates, by varying the length of the alkyl chain (e.g., from methyl to dodecyl), is a standard method to investigate the structure-property relationships that govern liquid crystalline behavior. derpharmachemica.comderpharmachemica.com Typically, the synthesis would involve the esterification of 4-(4-alkylphenyl)benzoic acid with 8-hydroxyquinoline (B1678124). The 4-(4-alkylphenyl)benzoic acids can be prepared via established routes.

The characterization of such a homologous series would involve techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the molecular structures. researchgate.netresearchgate.net The mesomorphic (liquid crystalline) properties would be investigated using Polarized Optical Microscopy (POM) to identify the textures of the different liquid crystal phases and Differential Scanning Calorimetry (DSC) to determine the transition temperatures and associated enthalpy changes. elsevierpure.comnih.gov

Generally, in homologous series of calamitic liquid crystals, the following trends are observed:

Melting Points: These often show an "odd-even" effect, where compounds with an even number of carbons in the alkyl chain have higher melting points than those with an odd number. derpharmachemica.com

Mesophase Stability: As the alkyl chain length increases, the tendency to form more ordered smectic phases, in addition to or instead of the nematic phase, typically increases. elsevierpure.comnih.gov The clearing point (the temperature at which the liquid crystal becomes an isotropic liquid) may initially decrease and then level off or increase with longer chains.

A hypothetical homologous series of Quinolin-8-yl 4-(4-alkylphenyl)benzoate might exhibit the phase transitions detailed in the table below, based on trends observed in similar benzoate (B1203000) liquid crystals. derpharmachemica.comnih.gov

| Alkyl Chain (n) | Transition | Temperature (°C) |

| 3 (Propyl) | Crystal to Nematic | 110 |

| Nematic to Isotropic | 125 | |

| 5 (Pentyl) | Crystal to Nematic | 105 |

| Nematic to Isotropic | 130 | |

| 7 (Heptyl) | Crystal to Smectic C | 98 |

| Smectic C to Nematic | 115 | |

| Nematic to Isotropic | 128 | |

| 10 (Decyl) | Crystal to Smectic A | 95 |

| Smectic A to Nematic | 120 | |

| Nematic to Isotropic | 122 | |

| Note: This table is a hypothetical representation of potential liquid crystalline behavior and is not based on experimental data for this specific homologous series. |

Incorporation into Blends and Mixtures for Tunable Mesophase and Optical Properties

To be practically useful in applications like liquid crystal displays (LCDs), a single compound rarely possesses all the required properties, such as a broad operational temperature range, specific viscosity, and desired optical anisotropy. Therefore, liquid crystals are often used as mixtures or blends. researchgate.net The incorporation of Quinolin-8-yl 4-(4-pentylphenyl)benzoate or its derivatives into blends with other nematic liquid crystals could allow for the fine-tuning of the resulting mixture's properties.

The addition of a compound like this compound to a host liquid crystal mixture could influence:

Mesophase Range: It could broaden or shift the temperature range of the nematic phase.

Dielectric Anisotropy (Δε): The polar nature of the ester linkage and the nitrogen atom in the quinoline (B57606) ring would affect the dielectric anisotropy, which determines the voltage required to switch the liquid crystal molecules in a display.

Research on other benzoate-containing liquid crystal mixtures has shown that the composition of the blend directly dictates the resulting physical properties, enabling the formulation of materials tailored for specific device requirements. researchgate.net

Fabrication and Performance Evaluation in Prototype Devices

The true potential of a novel material like this compound is realized through its performance in prototype devices.

The primary application for a nematic liquid crystal is in LCDs. ic.ac.uk In a typical twisted nematic (TN) or in-plane switching (IPS) LCD, a thin film of a liquid crystal mixture is sandwiched between two glass substrates equipped with transparent electrodes and polarizing filters. ic.ac.uk The application of an electric field realigns the liquid crystal molecules, modulating the passage of light to create an image.

If this compound or a mixture containing it were to be evaluated in a prototype LCD, key performance metrics would include:

Threshold Voltage: The minimum voltage required to induce a change in the liquid crystal's orientation.

Response Time: The speed at which the liquid crystal molecules switch between on and off states.

Contrast Ratio: The difference in brightness between the brightest white and the darkest black.

Viewing Angle: The range of angles from which the display can be viewed without significant degradation in image quality.

Given its structure, it is plausible that a mixture containing this compound could be formulated for use in standard LCDs, although experimental verification is necessary.

Quinoline derivatives, particularly metal complexes of 8-hydroxyquinoline like tris(8-hydroxyquinoline)aluminum (Alq3), are cornerstone materials in OLED technology, often serving as electron-transporting or emissive layers. researchgate.netmdpi.com While this compound is a metal-free organic compound, its quinoline component suggests potential utility in OLEDs. It could theoretically function as:

An Emissive Material: The quinoline moiety is a known fluorophore. By modifying the substituents, the emission color and quantum efficiency could be tuned.

A Host Material: In a phosphorescent OLED (PHOLED), the quinoline derivative could serve as a host matrix for a phosphorescent guest emitter. The high triplet energy often associated with quinoline derivatives is advantageous for hosting green and blue phosphorescent dyes.

An Electron-Transporting Layer (ETL): The electron-deficient nature of the pyridine (B92270) ring within the quinoline structure facilitates electron transport. researchgate.net

A prototype OLED device incorporating this compound would have a multilayer structure, such as ITO / Hole-Transporting Layer (HTL) / Emissive Layer (with the quinoline compound) / Electron-Transporting Layer (ETL) / Cathode. ijcce.ac.ir Performance evaluation would focus on:

| OLED Performance Metric | Description |

| Turn-on Voltage | The voltage at which light is first emitted. |

| Luminance | The brightness of the emitted light (cd/m²). |

| Current and Power Efficiency | The ratio of emitted light to the electrical power consumed (cd/A and lm/W). |

| External Quantum Efficiency (EQE) | The ratio of photons emitted to electrons injected. |

| Color Coordinates (CIE) | The precise color of the emitted light on the CIE 1931 color space. |

| Operational Lifetime | The time over which the device maintains a certain percentage of its initial brightness. |

| This table describes general OLED performance metrics and does not represent data for the specific compound. |

OFETs are fundamental components of future flexible and printed electronics. researchgate.net They operate based on the modulation of charge carrier flow through an organic semiconductor layer by an applied gate voltage. While there is no specific research on this compound in OFETs, the performance of such a device would depend on the material's ability to form well-ordered thin films and its charge carrier mobility. mdpi.com

The liquid crystalline nature of the compound could be advantageous for forming ordered films, potentially leading to improved charge transport. nih.gov However, the insulating alkyl chain and the generally modest mobilities of many ester-containing compounds might limit its performance as the primary active material in high-performance OFETs. It could potentially be explored as a component in a blend or as a gate dielectric material after suitable modification.

Sensors (e.g., based on optical or electronic changes)researchgate.net

The core structure of this compound, which combines a quinoline ring with a benzoate group, positions its derivatives and analogues as promising candidates for the development of chemical sensors. The inherent photophysical and electrochemical properties of the 8-hydroxyquinoline (oxine) moiety, from which these esters are derived, are well-established in the field of analytical chemistry. Research has primarily focused on exploiting the fluorescence and electrochemical activity of this scaffold for the detection of a variety of analytes.

Derivatives of 8-hydroxyquinoline are particularly renowned as fluorogenic ligands. nih.gov The parent compound, 8-hydroxyquinoline, and its simple derivatives often exhibit fluorescence that is quenched in certain environments but can be significantly enhanced upon complexation with metal ions. nih.govacs.org This "turn-on" fluorescence mechanism is a common principle for sensors based on this framework. The esterification of the hydroxyl group, as seen in the title compound, creates a pro-sensor which, upon interaction with an analyte or a change in its chemical environment, can trigger a detectable signal.

Investigations into 8-hydroxyquinoline benzoates have demonstrated their utility as highly sensitive fluorescent chemosensors for transition metal ions. acs.org For instance, specific benzoate derivatives show a prominent increase in fluorescence in the presence of ions such as mercury (Hg²⁺) and copper (Cu²⁺). acs.org This effect is attributed to the suppression of radiationless de-excitation pathways of the molecule upon binding the metal ion. acs.org